2-Chloro-5-(1-chloroethyl)thiophene
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Overview
Description
2-Chloro-5-(1-chloroethyl)thiophene is an organic compound with the molecular formula C6H6Cl2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-chloroethyl)thiophene typically involves the chlorination of thiophene derivatives. One common method is the reaction of 2-chlorothiophene with ethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-chloroethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
2-Chloro-5-(1-chloroethyl)thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-chloroethyl)thiophene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: A simpler derivative with one chlorine atom.
2-Chloro-5-(chloromethyl)thiophene: Similar structure but with a chloromethyl group instead of a chloroethyl group
Properties
Molecular Formula |
C6H6Cl2S |
---|---|
Molecular Weight |
181.08 g/mol |
IUPAC Name |
2-chloro-5-(1-chloroethyl)thiophene |
InChI |
InChI=1S/C6H6Cl2S/c1-4(7)5-2-3-6(8)9-5/h2-4H,1H3 |
InChI Key |
ZXZAJCQGPFBGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)Cl |
Origin of Product |
United States |
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